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molecular formula C10H10F2O2 B155614 Ethyl 2-(3,5-difluorophenyl)acetate CAS No. 139368-37-9

Ethyl 2-(3,5-difluorophenyl)acetate

Cat. No. B155614
M. Wt: 200.18 g/mol
InChI Key: IYDLIJQAMCQPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390818B2

Procedure details

5 g of 3,5-difluorophenylacetic acid are dissolved in 50 ml of ethanol and 3 ml of concentrated H2SO4, and the mixture is heated at reflux for two hours. The mixture is evaporated to dryness, neutralization is then carried out with a saturated K2CO3 solution, extraction is then carried out with AcOEt and the organic phase is evaporated to produce 5.0 g of the expected compound in the form of a colourless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[CH2:13](O)[CH3:14]>OS(O)(=O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)CC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness, neutralization
EXTRACTION
Type
EXTRACTION
Details
is then carried out with a saturated K2CO3 solution, extraction
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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